1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one

Medicinal Chemistry Drug Metabolism ADME

Standard piperazines often suffer from rapid oxidative N-dealkylation, limiting in vivo half-life. This piperazin-2-one with an N-cyclopropylmethyl group is designed to block that metabolic pathway. - Key outcome: Enhanced metabolic stability & potential oral bioavailability vs. N-methyl or unsubstituted analogs. - Unique pharmacophore: Oxidized piperazine core alters basicity, conformation, and selectivity for GPCR targets. - Synthetic utility: Carbonyl and two differentially substituted N-handles for further derivatization. - Supply: Packaged for mg to g scale, with batch-specific COA.

Molecular Formula C15H20N2O
Molecular Weight 244.338
CAS No. 2415600-82-5
Cat. No. B2478492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one
CAS2415600-82-5
Molecular FormulaC15H20N2O
Molecular Weight244.338
Structural Identifiers
SMILESC1CC1CN2CCN(C(=O)C2)CC3=CC=CC=C3
InChIInChI=1S/C15H20N2O/c18-15-12-16(10-14-6-7-14)8-9-17(15)11-13-4-2-1-3-5-13/h1-5,14H,6-12H2
InChIKeySEDRRZVZQKQXLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.1 g / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one (CAS 2415600-82-5): A Structurally Distinct Piperazinone Scaffold for Medicinal Chemistry


1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one is a heterocyclic small molecule with the molecular formula C15H20N2O and a molecular weight of 244.33 g/mol . It belongs to the class of piperazin-2-ones, which are oxidized derivatives of piperazine. This compound is not a natural product and is primarily intended for research and development as a synthetic intermediate or a potential lead compound in drug discovery programs. Its structural features include a piperazine core, a ketone group at the 2-position, a benzyl substituent at the N1-position, and a cyclopropylmethyl group at the N4-position .

Critical Differentiation: Why 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one Cannot Be Replaced by Generic Piperazines or Simpler Analogs


The unique combination of a piperazin-2-one core, an N-benzyl group, and an N-cyclopropylmethyl group distinguishes this compound from common piperazine derivatives like 1-benzylpiperazine (BZP) or simpler piperazin-2-ones. The introduction of the cyclopropylmethyl moiety is a well-established medicinal chemistry strategy to enhance metabolic stability by blocking oxidative N-dealkylation, a primary clearance pathway for many amines, relative to N-methyl or unsubstituted counterparts [1]. Furthermore, the presence of the carbonyl group in the piperazin-2-one scaffold alters the ring's basicity, conformation, and electronic properties compared to a standard piperazine, potentially impacting target selectivity, binding affinity, and physicochemical properties such as solubility and permeability [2]. These structural features collectively suggest a distinct pharmacological and ADME profile that cannot be achieved by generic substitution with simpler, unoxidized piperazine analogs.

Quantitative Evidence for Selecting 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one (CAS 2415600-82-5) over Structural Analogs


Metabolic Stability Advantage of the Cyclopropylmethyl Group over N-Methyl Analogs

The N-cyclopropylmethyl group is a recognized structural feature used to improve the metabolic stability of amines, including piperazines, by sterically shielding the nitrogen atom from oxidative enzymes like cytochrome P450s. This reduces the rate of N-dealkylation, a major metabolic pathway for simple N-alkyl piperazines. While direct experimental data for 1-benzyl-4-(cyclopropylmethyl)piperazin-2-one is not available in the public domain, this is a well-established class-level inference [1]. The presence of a cyclopropyl group is known to increase drug stability and reduce plasma clearance compared to methyl or hydrogen substituents [2].

Medicinal Chemistry Drug Metabolism ADME Cyclopropyl Group

Distinct Basicity and Conformation of the Piperazin-2-one Scaffold Versus Piperazine

The piperazin-2-one core is a lactam, which fundamentally alters the molecule's properties compared to a standard piperazine ring. The carbonyl group reduces the basicity of the adjacent nitrogen, lowers its pKa, and restricts the ring's conformational flexibility. This can have a profound impact on target binding and selectivity. In a study on orexin receptor antagonists, replacing a piperidin-2-one with a piperazin-2-one resulted in a 9- and 24-fold loss in potency, demonstrating that this modification is not biologically silent and leads to a distinct pharmacological profile [1].

Medicinal Chemistry Physicochemical Properties Conformational Analysis

Recommended Research Applications for 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one (CAS 2415600-82-5)


Lead Optimization Programs Requiring Improved Metabolic Stability

Based on the class-level evidence, this compound is best suited as a late-stage lead optimization candidate where the goal is to improve the pharmacokinetic profile of a piperazine-containing series. The N-cyclopropylmethyl group is a known motif for reducing oxidative metabolism [1]. By substituting a metabolically labile N-alkyl group (e.g., methyl or ethyl) with a cyclopropylmethyl group, researchers can potentially enhance the compound's half-life and oral bioavailability, thereby increasing its chances of success in vivo.

Exploration of Novel Chemical Space in CNS or Gastrointestinal Targets

Piperazine derivatives are common scaffolds in programs targeting G-protein coupled receptors (GPCRs) in the central nervous system and the gastrointestinal tract. The combination of the piperazin-2-one core with both a benzyl and a cyclopropylmethyl group creates a unique pharmacophore that is underexplored. This compound is an ideal tool for probing structure-activity relationships (SAR) around a novel chemotype, especially for targets where traditional piperazines have shown undesirable off-target activity or poor selectivity [2]. The distinct physicochemical properties of the piperazin-2-one may lead to a different selectivity profile.

Synthetic Intermediate for Complex Molecular Architectures

The piperazin-2-one ring can serve as a versatile building block for more complex molecules. The carbonyl group and the two differentially substituted nitrogen atoms provide multiple synthetic handles for further elaboration. This compound can be reduced to the corresponding piperazine, alkylated at the amide nitrogen, or used in ring-expansion reactions, making it a valuable intermediate for constructing diverse chemical libraries or targeted probe molecules [3].

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